Product packaging for 2-(3-Methylthiophen-2-yl)propanoic acid(Cat. No.:)

2-(3-Methylthiophen-2-yl)propanoic acid

Cat. No.: B13088801
M. Wt: 170.23 g/mol
InChI Key: KMFYTBJSQZPFLA-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)propanoic acid is an organic compound characterized by a propanoic acid group attached to a 3-methyl-substituted thiophene (B33073) ring at the second position. The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, a structure that is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous approved drugs. nih.gov The propanoic acid functional group, a carboxylic acid, imparts acidic properties to the molecule and provides a reactive handle for further chemical modifications.

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
XLogP3-AA 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 170.040151 g/mol
Monoisotopic Mass 170.040151 g/mol
Topological Polar Surface Area 37.3 Ų

Data sourced from PubChem.

Thiophene and its derivatives are of paramount importance in medicinal chemistry and materials science. clinicalresearchnewsonline.comnih.gov The thiophene nucleus is a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a molecule without a significant loss of biological activity, while potentially improving properties such as solubility and metabolism. nih.gov This has led to the incorporation of the thiophene moiety into a wide array of therapeutic agents. nih.gov

Thiophene-containing carboxylic acids, in particular, have been the subject of extensive research. They are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. rsc.orgencyclopedia.pub For instance, derivatives of thiophene-2-carboxylic acid have been investigated as inhibitors of HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. nih.gov Furthermore, thiophene carboxylic acids serve as versatile building blocks in organic synthesis, allowing for the construction of more complex molecules with desired functionalities. beilstein-journals.org The synthesis of thiophene carboxylic acid derivatives can be achieved through various methods, including the oxidation of corresponding aldehydes or acetylthiophenes. wikipedia.org

Given the established importance of both the thiophene ring and the propanoic acid moiety, this compound stands as a compound with considerable potential for future research. The aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) and ketoprofen (B1673614) being prominent examples. orientjchem.orghumanjournals.com The structural similarity of this compound to these established drugs suggests that it could be a candidate for investigation into its own potential anti-inflammatory or analgesic properties.

The primary research areas and significance for this compound can be outlined as follows:

Medicinal Chemistry and Drug Discovery: The compound could serve as a lead structure or an intermediate in the synthesis of novel therapeutic agents. Its biological activity could be screened against a variety of targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. mdpi.comnih.gov The presence of both a lipophilic thiophene ring and a polar carboxylic acid group provides a balanced physicochemical profile that is often desirable in drug candidates.

Organic Synthesis and Catalysis: As a functionalized thiophene, this molecule can be a valuable starting material for the synthesis of more complex heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, opening up a wide range of synthetic possibilities. Copper(I) thiophene-2-carboxylate, a related compound, is known to be a catalyst in Ullmann coupling reactions, suggesting that metal complexes of this compound could also have interesting catalytic properties. wikipedia.org

Materials Science: Thiophene-based molecules are known for their applications in the development of organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). While this specific molecule may not be directly used in such applications, it could serve as a monomer or a precursor for the synthesis of novel thiophene-containing polymers with tailored electronic or optical properties. clinicalresearchnewsonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S B13088801 2-(3-Methylthiophen-2-yl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H10O2S/c1-5-3-4-11-7(5)6(2)8(9)10/h3-4,6H,1-2H3,(H,9,10)

InChI Key

KMFYTBJSQZPFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 3 Methylthiophen 2 Yl Propanoic Acid and Its Analogues

Established Synthetic Pathways to 2-(3-Methylthiophen-2-yl)propanoic acid

The synthesis of this compound and its analogs can be approached through several multi-step synthetic routes, primarily leveraging the reactivity of the thiophene (B33073) ring. These methods often involve the initial preparation of a functionalized 3-methylthiophene (B123197) precursor, followed by the introduction of the propanoic acid side chain.

Multi-Step Synthesis Approaches

A common and well-established approach for the synthesis of thiophene carboxylic acids involves the use of Grignard reagents. This methodology can be adapted for the synthesis of this compound. The general strategy commences with the bromination of 3-methylthiophene at the 2-position to yield 2-bromo-3-methylthiophene. This intermediate is then converted to the corresponding Grignard reagent, 3-methyl-2-thienylmagnesium bromide, by treatment with magnesium metal. The subsequent reaction of this Grignard reagent with carbon dioxide, followed by an acidic workup, would yield 3-methylthiophene-2-carboxylic acid. To obtain the desired propanoic acid derivative, a variation of this approach would involve reacting the Grignard reagent with a suitable three-carbon electrophile.

Another plausible multi-step synthesis involves a palladium-catalyzed carbonylation reaction. In this approach, 2-bromo-3-methylthiophene can be subjected to a carbonylation reaction in the presence of a palladium catalyst, carbon monoxide, and a suitable nucleophile to introduce the carboxylic acid functionality. Further elaboration would be required to introduce the α-methyl group of the propanoic acid side chain.

Reaction Conditions and Catalysis in Synthesis

The success of these synthetic pathways is highly dependent on the specific reaction conditions and the choice of catalysts. For the Grignard-based synthesis, the formation of 3-methyl-2-thienylmagnesium bromide typically requires an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and initiation of the reaction may be facilitated by the addition of a small amount of iodine or 1,2-dibromoethane.

Palladium-catalyzed reactions are also pivotal in the synthesis of thiophene derivatives. For instance, palladium-catalyzed carbonylation reactions can be employed to introduce the carboxylic acid moiety. These reactions often utilize a palladium(II) salt, such as palladium acetate (B1210297), in combination with a phosphine ligand. The choice of ligand can significantly influence the efficiency and selectivity of the catalytic process.

Yield Optimization and Purity Considerations

Optimizing the yield and ensuring the purity of this compound requires careful control over the reaction parameters. In the Grignard-based synthesis, factors such as the purity of the magnesium, the exclusion of moisture, and the reaction temperature can all impact the yield of the desired product. Side reactions, such as the formation of homo-coupling products, can be minimized by controlling the rate of addition of the reagents and maintaining an appropriate reaction temperature.

Purification of the final product and intermediates is typically achieved through standard laboratory techniques such as extraction, distillation, and recrystallization. Chromatographic methods, such as column chromatography, may also be employed to isolate the product in high purity.

Synthesis of Chiral Derivatives of this compound

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, as the biological activity of chiral molecules is often enantiomer-dependent. A common strategy for obtaining chiral 2-arylpropanoic acids, which are structurally analogous to the target compound, is through the resolution of a racemic mixture.

One effective method is enzymatic kinetic resolution. In this approach, a racemic ester of this compound is treated with a lipase enzyme. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated based on their different chemical properties.

Development of Novel Synthetic Routes for Thiophene-Propanoic Acid Scaffolds

Research into the synthesis of thiophene-containing molecules is an active area of investigation. Novel synthetic routes that offer improved efficiency, milder reaction conditions, and greater functional group tolerance are continuously being developed. For thiophene-propanoic acid scaffolds, these may include direct C-H activation and functionalization of the thiophene ring, which would circumvent the need for pre-functionalized starting materials like bromothiophenes.

Comparative Analysis of Synthetic Strategies for this compound

The Grignard-based approach is a classical and often reliable method for the formation of C-C bonds and the introduction of carboxylic acid groups. Its primary advantages are the relatively low cost of reagents and the straightforward nature of the reactions. However, it is sensitive to moisture and may not be compatible with certain functional groups.

Palladium-catalyzed carbonylation offers an alternative that may exhibit greater functional group tolerance. However, the cost of the palladium catalyst and ligands, as well as the need for specialized equipment to handle carbon monoxide, can be drawbacks.

For the synthesis of chiral derivatives, enzymatic resolution is an attractive option due to its high enantioselectivity and environmentally benign nature. However, it requires the initial synthesis of the racemic ester and subsequent separation of the products.

Below is a comparative table of the potential synthetic strategies:

Synthetic StrategyStarting MaterialsKey Reagents & CatalystsAdvantagesDisadvantages
Grignard Reaction 3-MethylthiopheneMg, CO2 or other electrophilesCost-effective, well-establishedSensitive to moisture, limited functional group tolerance
Palladium-Catalyzed Carbonylation 2-Bromo-3-methylthiophenePd catalyst, CO, phosphine ligandsGood functional group toleranceCost of catalyst, requires handling of CO
Enzymatic Resolution Racemic ester of the target acidLipaseHigh enantioselectivity, mild conditionsRequires synthesis of racemate and separation

Chemical Reactivity and Derivatization of 2 3 Methylthiophen 2 Yl Propanoic Acid

Carboxylic Acid Functional Group Reactivity in 2-(3-Methylthiophen-2-yl)propanoic acid

The carboxylic acid group is a versatile functional group that serves as a primary site for derivatization through several classical organic reactions.

Esterification is a fundamental reaction of carboxylic acids, including this compound. This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, most commonly sulfuric acid (H₂SO₄), to produce an ester and water. The reaction is reversible, and its efficiency is influenced by several factors. ceon.rs

Key factors that influence the rate and yield of the esterification of propanoic acid derivatives include the structure of the alcohol, the molar ratio of reactants, catalyst concentration, and temperature. ceon.rsresearchgate.net Primary alcohols generally react faster and provide higher yields than secondary alcohols due to reduced steric hindrance around the hydroxyl group. researchgate.net Increasing the molar ratio of the alcohol to the carboxylic acid can shift the equilibrium toward the product side, thereby increasing the ester yield. ceon.rs Similarly, higher temperatures and optimal catalyst concentrations can accelerate the reaction rate. ceon.rs For instance, studies on propanoic acid have shown that increasing the temperature from 35°C to 65°C significantly boosts the conversion rate. ceon.rs

ParameterEffect on Esterification Yield/RateRationale
Alcohol Structure Primary > Secondary > TertiaryDecreased steric hindrance allows for easier nucleophilic attack by the alcohol on the protonated carboxylic acid. researchgate.net
Acid/Alcohol Molar Ratio Increasing the excess of alcohol increases the yield.Shifts the reaction equilibrium towards the products according to Le Chatelier's principle. ceon.rs
Temperature Higher temperatures increase the reaction rate and yield (within limits).Provides the necessary activation energy for the reaction to proceed faster. ceon.rs
Catalyst Concentration Increasing catalyst amount generally increases the rate up to an optimal point.The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack. ceon.rs

The carboxylic acid moiety of this compound can be converted into an amide by reacting with an amine. This transformation, particularly relevant in medicinal chemistry for creating peptide bonds, requires the activation of the carboxylic acid. researchgate.net Direct reaction with an amine is generally unfavorable and requires high temperatures. Therefore, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions. researchgate.net

A wide array of peptide coupling reagents has been developed, which can be broadly categorized into carbodiimides and phosphonium (B103445) or aminium salts. researchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or an active ester intermediate, which is then readily displaced by the amine to form the amide bond. Common additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), are often used to suppress side reactions and minimize racemization when chiral amines (like amino acids) are used.

Coupling Reagent ClassExamplesGeneral Mechanism
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. researchgate.netresearchgate.net
Aminium/Uronium Salts HATU, HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate), TBTUForms an activated ester (often with HOBt or a similar auxiliary nucleophile) that is more stable than the O-acylisourea and less prone to side reactions. researchgate.net
Phosphonium Salts BOP, PyBOPSimilar to aminium salts, they generate active esters that readily react with amines to yield the desired amide.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a reaction that can occur under specific conditions. For many carboxylic acids, this requires high temperatures and is often difficult. However, transition metal-catalyzed reactions have emerged as powerful methods for achieving decarboxylation under milder conditions, often as part of a cross-coupling process. rsc.org

Thiophene (B33073) Ring Functionalization of this compound

The thiophene ring is an electron-rich aromatic system, making it susceptible to functionalization through various reactions, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling.

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of thiophenes. The thiophene ring is more reactive than benzene (B151609) towards electrophiles. Substitution occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is more stabilized by resonance than the intermediate formed by attack at the β-positions (C3 and C4). researchgate.net

In this compound, the C2 and C3 positions are already substituted. Therefore, electrophilic attack is expected to occur predominantly at the unsubstituted C5 position. The C4 position is less favored due to both electronic and steric factors. The general mechanism involves the attack of an electrophile (E⁺) on the thiophene ring to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com Common SₑAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

ReactionTypical ReagentsExpected Major Product (Substitution at C5)
Halogenation Br₂ in acetic acid; N-Bromosuccinimide (NBS)2-(5-Bromo-3-methylthiophen-2-yl)propanoic acid
Nitration HNO₃/H₂SO₄ or acetyl nitrate (B79036) (CH₃COONO₂)2-(3-Methyl-5-nitrothiophen-2-yl)propanoic acid
Sulfonation Fuming H₂SO₄ or SO₃ in dioxane5-(1-Carboxyethyl)-4-methylthiophene-2-sulfonic acid
Friedel-Crafts Acylation Acyl chloride (e.g., CH₃COCl) with a Lewis acid (e.g., AlCl₃)2-(5-Acetyl-3-methylthiophen-2-yl)propanoic acid

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org To utilize these reactions on the thiophene ring of this compound, it must first be converted into a suitable substrate, typically a halide or triflate. This is usually achieved via electrophilic halogenation (e.g., bromination at the C5 position as described above). beilstein-journals.org

Once the halogenated derivative, such as 2-(5-bromo-3-methylthiophen-2-yl)propanoic acid, is prepared, it can participate in a variety of palladium-catalyzed cross-coupling reactions. nih.gov In a Suzuki-Miyaura coupling, the brominated thiophene would react with a boronic acid or ester. In a Heck reaction, it would couple with an alkene. These reactions provide a versatile strategy for introducing a wide range of substituents onto the thiophene ring, significantly expanding the molecular diversity of accessible derivatives. mdpi.com

Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Coupling Halogenated Thiophene + Organoboron compound (e.g., R-B(OH)₂)Pd(PPh₃)₄ or PdCl₂(dppf) + Base (e.g., Na₂CO₃, K₃PO₄)Thiophene-C(sp²)
Stille Coupling Halogenated Thiophene + Organostannane (e.g., R-SnBu₃)Pd(PPh₃)₄Thiophene-C(sp²)
Heck Coupling Halogenated Thiophene + AlkenePd(OAc)₂ + Phosphine ligand + Base (e.g., Et₃N)Thiophene-C(sp²) (alkenyl)
Sonogashira Coupling Halogenated Thiophene + Terminal AlkynePd catalyst + Cu(I) co-catalyst + Base (e.g., Et₃N)Thiophene-C(sp)
Buchwald-Hartwig Amination Halogenated Thiophene + Amine (R₂NH)Pd catalyst + Phosphine ligand + Strong base (e.g., NaOtBu)Thiophene-N

Stereoselective Transformations of this compound

The propanoic acid chain in this compound contains a chiral center at the alpha-carbon. Consequently, the synthesis and separation of its enantiomers are of significant interest for various applications. Stereoselective transformations can be approached through several methodologies, primarily focusing on the resolution of a racemic mixture or through asymmetric synthesis.

Kinetic Resolution: A common strategy for separating enantiomers of 2-arylpropanoic acids involves kinetic resolution. This can be achieved through enantioselective esterification using a chiral acyl-transfer catalyst. For instance, a racemic mixture of a 2-arylpropanoic acid can be reacted with an achiral alcohol in the presence of a chiral catalyst, such as (+)-benzotetramisole (BTM), and a coupling agent like pivalic anhydride. mdpi.com This process leads to the preferential esterification of one enantiomer, allowing for the separation of the unreacted, optically active carboxylic acid from the corresponding ester. mdpi.com Although this method has been demonstrated for various 2-aryl-2-fluoropropanoic acids, the principle is applicable to this compound. mdpi.com

Chiral Chromatography: Another prevalent method for the separation of enantiomers of 2-arylpropionic acids is chiral thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). researchgate.netnih.govnih.govnih.gov For TLC, silica (B1680970) gel plates impregnated with a chiral selector, such as L-arginine, can be used to achieve separation. researchgate.net In HPLC, chiral stationary phases, for example, those based on modified cellulose (B213188) like cellulose tris(3,5-dimethylphenyl carbamate), are effective in resolving the enantiomers of 2-arylpropionic acid derivatives. nih.gov Derivatization with fluorescent reagents can be employed to enhance detection sensitivity in HPLC analysis. nih.gov

Table 1: Methodologies for Stereoselective Transformations of 2-Arylpropanoic Acids
MethodDescriptionKey Reagents/ComponentsReference
Kinetic ResolutionEnantioselective esterification of a racemic mixture.Chiral acyl-transfer catalyst (e.g., (+)-BTM), achiral alcohol, coupling agent (e.g., pivalic anhydride). mdpi.com
Chiral TLCSeparation of enantiomers on a thin-layer chromatography plate.Silica gel impregnated with a chiral selector (e.g., L-arginine). researchgate.net
Chiral HPLCHigh-performance liquid chromatography using a chiral stationary phase.Modified cellulose-based columns (e.g., Chiralcel OD-R). nih.gov

Synthesis of Novel Derivatives and Analogues of this compound

The structural scaffold of this compound serves as a versatile starting point for the synthesis of a wide array of novel derivatives and analogues. These modifications can be targeted at either the carboxylic acid function or the thiophene ring, leading to compounds with potentially new and interesting properties.

The incorporation of the 3-methylthiophen-2-yl moiety into amino acid structures is a key derivatization strategy. An important example is the synthesis of (S)-2-Amino-3-(3-methylthiophen-2-yl)propanoic acid, an analogue of the amino acid alanine. cymitquimica.commedchemexpress.com While specific synthesis routes for this exact compound are not extensively detailed in the literature, its preparation can be inferred from established methods for α-amino acid synthesis. A plausible approach would involve the α-bromination of this compound, followed by nucleophilic substitution with an ammonia (B1221849) equivalent. Stereoselective synthesis could be achieved using chiral auxiliaries or enzymatic methods. For instance, the asymmetric alkylation of a glycine (B1666218) enolate equivalent complexed with a chiral auxiliary, such as (S)-BPB, has been used for the synthesis of other S(-)-2-amino-2-methyl-3-phenylpropanoic acids and could be adapted for this purpose. researchgate.net

The propanoic acid chain of this compound is a suitable precursor for the construction of fused heterocyclic ring systems. A notable example is the synthesis of pyrrolidinedione derivatives. This can be achieved by first converting this compound into its corresponding succinic acid derivative, (R,S)-2-(3-methylthiophen-2-yl)succinic acid. mdpi.com This succinic acid can then be condensed with various primary amines or amino acids through heating, which leads to the formation of the pyrrolidine-2,5-dione ring system. mdpi.com For example, reacting the succinic acid derivative with aminoalkylmorpholines or substituted aminopropyl-arylpiperazines at elevated temperatures results in the corresponding N-substituted 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones. mdpi.com

Hybrid molecules can be developed by conjugating this compound to other biologically active molecules, such as natural products or peptides. nih.govpsu.edu The carboxylic acid functionality provides a convenient handle for such conjugations, typically through the formation of an amide or ester linkage.

Peptide Conjugation: The carboxylic acid can be activated, for example with a coupling agent like benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and then reacted with the N-terminal amine of a peptide sequence. psu.edu This strategy has been employed to conjugate a carboxylic acid functionalized oligothiophene to a silk-inspired peptide sequence. psu.edu Such conjugations can influence the self-assembly and electronic properties of the resulting hybrid material.

Natural Product Conjugation: Similarly, the acid can be linked to natural products. For instance, thiophene and furan (B31954) derivatives have been conjugated to artemisinin (B1665778) via Steglich esterification, a method that uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach allows for the creation of novel hybrid molecules that may exhibit enhanced or new biological activities. nih.gov

Table 2: Examples of Hybrid Compound Development and Conjugation Strategies
Conjugate TypeConjugation StrategyKey ReagentsPotential ApplicationReference
PeptideAmide bond formationPyBOP, DIPEAOrganic electronics, biomaterials psu.edu
Natural Product (Artemisinin)Steglich esterificationDCC, DMAPDevelopment of new drug candidates nih.gov

The reactivity of this compound in derivatization reactions is governed by the electronic properties of the thiophene ring and the functional groups attached to it. The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene. numberanalytics.com

Reactivity of the Carboxylic Acid: The carboxylic acid group undergoes standard transformations. The rate and ease of these reactions, such as esterification or amidation, can be influenced by the steric hindrance imposed by the adjacent 3-methylthiophen-2-yl group. The formation of an acyl chloride or the use of coupling agents is often employed to enhance the reactivity of the carboxyl group for amide and ester formation. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization of 2 3 Methylthiophen 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-(3-Methylthiophen-2-yl)propanoic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals would provide crucial information for its structural assignment.

Based on the structure, the following proton signals are anticipated:

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. The chemical shift of this proton can be highly variable and is influenced by factors such as solvent and concentration.

Thiophene (B33073) Protons (-CH=CH-): The two protons on the thiophene ring are in different chemical environments and are expected to appear as two doublets. The proton at position 5 (adjacent to the sulfur atom) would likely resonate at a slightly higher chemical shift than the proton at position 4. The coupling constant (J) between these two protons would be characteristic of ortho-coupling in a thiophene ring.

Methine Proton (-CH-): The proton on the carbon adjacent to the carboxylic acid and the thiophene ring would appear as a quartet, due to coupling with the three protons of the adjacent methyl group.

Propanoic Acid Methyl Protons (-CH₃): The three protons of the methyl group on the propanoic acid side chain would appear as a doublet, resulting from coupling with the adjacent methine proton.

Thiophene Methyl Protons (-CH₃): The protons of the methyl group attached to the thiophene ring would appear as a singlet, as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-COOH10.0 - 13.0Broad Singlet
Thiophene H-5~7.0 - 7.5Doublet
Thiophene H-4~6.8 - 7.2Doublet
-CH- (propanoic acid)~3.5 - 4.0Quartet
-CH₃ (propanoic acid)~1.4 - 1.7Doublet
-CH₃ (thiophene)~2.0 - 2.5Singlet

Note: These are predicted values and actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are expected.

Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is expected to have the highest chemical shift, typically in the range of 170-185 ppm.

Thiophene Carbons: Four signals are expected for the thiophene ring carbons. The carbon atom attached to the sulfur atom (C2) and the carbon bearing the methyl group (C3) would have distinct chemical shifts, as would the two unsubstituted carbons (C4 and C5).

Propanoic Acid Carbons: The methine carbon (-CH-) and the methyl carbon (-CH₃) of the propanoic acid moiety will also give rise to separate signals in the aliphatic region of the spectrum.

Thiophene Methyl Carbon: The carbon of the methyl group attached to the thiophene ring will appear as a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C=O170 - 185
Thiophene C2135 - 145
Thiophene C3130 - 140
Thiophene C4120 - 130
Thiophene C5120 - 130
-CH- (propanoic acid)40 - 50
-CH₃ (propanoic acid)15 - 25
-CH₃ (thiophene)10 - 20

Note: These are predicted values and actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the methine proton and the protons of the adjacent methyl group on the propanoic acid chain, as well as the coupling between the two thiophene protons.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would be the method of choice for determining the precise molecular weight and elemental formula of this compound. The expected monoisotopic mass for the neutral molecule (C₈H₁₀O₂S) is approximately 170.04015 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to this mass plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high accuracy of HRESI-MS allows for the confident determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted HRESI-MS Data for this compound

Ion Predicted m/z
[M+H]⁺~171.04743
[M+Na]⁺~193.02937
[M-H]⁻~169.03287

Note: These are predicted values based on the elemental composition C₈H₁₀O₂S.

While the direct analysis of the carboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to its polarity and low volatility, analysis of a more volatile derivative, such as its methyl ester, would be feasible. The mass spectrum obtained from GC-MS would show a molecular ion peak corresponding to the mass of the derivative, and a series of fragment ions that provide structural information.

The fragmentation of the parent compound or its derivatives upon electron ionization would likely involve characteristic losses. Key fragmentation pathways could include:

Loss of the carboxylic acid group: A significant fragment could result from the cleavage of the bond between the propanoic acid side chain and the thiophene ring.

Decarboxylation: Loss of CO₂ from the molecular ion is a common fragmentation pathway for carboxylic acids.

Cleavage of the propanoic acid side chain: Fragmentation within the propanoic acid moiety, such as the loss of a methyl or ethyl group, would also be expected.

Thiophene ring fragmentation: The thiophene ring itself can undergo characteristic fragmentation, although it is generally more stable.

The analysis of these fragmentation patterns would provide confirmatory evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the carboxylic acid group and the substituted thiophene ring.

The most prominent feature would be the absorptions related to the carboxylic acid moiety. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ , which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹ . Additionally, the C-O stretching and O-H bending vibrations would likely appear in the fingerprint region (below 1500 cm⁻¹).

Vibrations associated with the 3-methylthiophene (B123197) ring are also expected. C-H stretching vibrations from the aromatic ring and the methyl group would likely be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ , respectively. C=C stretching vibrations within the thiophene ring typically appear in the 1600-1400 cm⁻¹ region. The presence of a C-S bond might be identified by weak absorptions in the fingerprint region.

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500-3300Broad, Strong
C-H StretchAlkyl (CH₃, CH)2850-3000Medium
C-H StretchAromatic (Thiophene)3000-3100Medium to Weak
C=O StretchCarboxylic Acid1700-1725Strong, Sharp
C=C StretchAromatic (Thiophene)1400-1600Medium to Weak
C-O StretchCarboxylic Acid1210-1320Medium
O-H BendCarboxylic Acid910-950Medium, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the substituted thiophene ring.

Thiophene and its derivatives are known to exhibit strong absorption in the UV region due to π → π* transitions. The presence of the methyl and propanoic acid substituents on the thiophene ring may cause a slight shift in the absorption maximum (λmax) compared to unsubstituted thiophene. It is anticipated that this compound will show significant absorption in the range of 230-260 nm . The carboxylic acid group itself does not absorb strongly in this region, but its electronic influence on the thiophene ring can modulate the absorption profile.

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic TransitionChromophoreExpected λmax (nm)
π → π*Substituted Thiophene Ring230-260

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the bond lengths, bond angles, and conformation of this compound in the solid state.

A successful single-crystal X-ray diffraction analysis would reveal the planarity of the thiophene ring and the orientation of the propanoic acid side chain relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as the hydrogen-bonding patterns of the carboxylic acid groups, which typically form dimeric structures in the solid state. For the chiral compound, X-ray crystallography of a single enantiomer would also establish its absolute configuration. To date, no public crystal structure data for this compound has been reported.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection would likely be performed using a UV detector set at the λmax of the compound.

For the separation of the enantiomers of this chiral compound, chiral HPLC is necessary. This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose derivatives) are often effective for the resolution of racemic carboxylic acids. The mobile phase in chiral HPLC can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, depending on the specific CSP and the analyte.

Table 3: Potential HPLC Methodologies for this compound

Analysis TypeStationary PhaseTypical Mobile PhaseDetection
Purity AssessmentReversed-Phase (C18)Acetonitrile/Water with AcidUV (at λmax)
Enantiomeric SeparationChiral (e.g., Polysaccharide-based)Hexane/Isopropanol with AcidUV (at λmax)

A validated HPLC method is essential for ensuring the reliability of analytical data. According to the International Council for Harmonisation (ICH) guidelines, a typical validation for an HPLC method for purity and quantification would include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are used to study the interaction of chiral molecules with polarized light. These methods are essential for determining the enantiomeric excess (e.e.) and the absolute configuration of chiral compounds.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. For this compound, electronic transitions associated with the thiophene chromophore would be expected to give rise to CD signals. The resulting CD spectrum is a plot of this differential absorption versus wavelength and would be mirror images for the two enantiomers. The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information about the vibrational transitions of a molecule. A VCD spectrum provides a more detailed fingerprint of a chiral molecule than an electronic CD spectrum. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the analyte can be determined.

The determination of enantiomeric excess using these techniques relies on the linear relationship between the magnitude of the chiroptical signal and the concentration difference between the two enantiomers.

Computational and Theoretical Studies of 2 3 Methylthiophen 2 Yl Propanoic Acid

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and harmonic vibrations of organic compounds. researchgate.net Studies on structurally similar compounds, such as thiophene-2-carboxylic and thiophene-3-carboxylic acids, have utilized DFT calculations at levels like B3LYP/6-31G* to evaluate molecular geometry, electronic structure, and reactivity. researchgate.net Such analyses can explain statistically significant differences in reaction yields by identifying subtle variations in the electronic properties of different molecular conformations. researchgate.net

For thiophene (B33073) derivatives, DFT has been employed to examine the structural and electronic properties of molecules bearing carboxylic acid substituents. researchgate.net These calculations help in understanding properties like the energy gap between molecular orbitals, which is crucial for applications in materials science. researchgate.net For 2-(3-Methylthiophen-2-yl)propanoic acid, DFT would be instrumental in optimizing its three-dimensional structure and calculating key electronic descriptors.

Table 1: Properties Investigated by DFT for Thiophene Derivatives

Property Description Relevance
Optimized Molecular Geometry The lowest energy arrangement of atoms in the molecule. Determines the molecule's shape and steric properties.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. Indicates chemical reactivity and electronic excitation energy.
Molecular Electrostatic Potential (MEP) Represents the electrostatic potential on the surface of the molecule. Helps predict sites for electrophilic and nucleophilic attack. researchgate.net
Mulliken Charges Provides an estimation of the partial atomic charges within the molecule. Useful for understanding charge distribution and intermolecular interactions.

This interactive table summarizes the typical molecular properties of thiophene derivatives that are elucidated through Density Functional Theory (DFT) calculations.

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. These methods have been used alongside DFT to study related propanoic acid and thiophene structures. researchgate.netresearchgate.net For instance, comparative studies on thiophene carboxylic acids using both DFT and HF/6-311+G** levels of theory have revealed profound differences in the delocalization of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Such findings are critical for understanding the intrinsic reactivity differences between closely related isomers. researchgate.net Applying these methods to this compound would provide a comprehensive picture of its electronic structure, complementing DFT results and offering a deeper understanding of its chemical behavior.

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its preferred three-dimensional conformation. Computational methods are essential for exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers for interconversion. nih.gov For related thiophene carboxylic acids, different conformations are possible depending on the relative orientation of the carboxylic acid group and the thiophene ring. researchgate.net A thorough conformational analysis, using methods like RHF/6-31G(d) and B3LYP/6-31G(d), would identify all low-energy structures and the transition states that connect them. nih.gov This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations allow for the study of their dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This technique can be used to study the conformational landscapes of drug candidates and their interactions with carriers or biological membranes in a simulated physiological environment. mdpi.com For this compound, MD simulations could be used to observe its behavior in aqueous solution, revealing its conformational flexibility, hydration patterns, and potential for aggregation. Furthermore, simulating the molecule in the presence of a target protein could elucidate the pathways of binding and unbinding, providing a more dynamic view than that offered by molecular docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To build a reliable QSAR model, a set of molecules with known activities is divided into a training set to build the model and a test set to validate it. nih.gov

The process involves calculating various molecular descriptors that quantify different aspects of the molecular structure, such as:

Lipophilic descriptors: (e.g., CLogP)

Geometric descriptors: (e.g., molecular surface area)

Electronic descriptors: (e.g., HOMO/LUMO energies, dipole moment), often calculated using quantum methods like DFT. nih.gov

Steric descriptors: (e.g., molar refractivity) mdpi.com

Statistical methods like Multiple Linear Regression (MLR) or machine learning approaches are then used to create a model that correlates these descriptors with activity. nih.gov QSAR studies on series of arylpropanoic acids and other structurally related compounds have been performed to predict anti-inflammatory or other biological activities. mdpi.comjocpr.commdpi.com A QSAR model developed for a series of thiophene-containing compounds could predict the biological activity of this compound and guide the design of new, more potent derivatives. mdpi.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com It is widely used to gain insight into the structural preferences for the inhibition of enzymes and to predict ligand-target interactions at a molecular level. nih.govscilit.com

Studies on structurally related arylpropanoic acid and thiophene derivatives have utilized molecular docking to explore their binding modes with various biological targets. For example, derivatives of 2-(3-benzoylphenyl) propanoic acid were docked into the active sites of cyclooxygenase (COX-1 and COX-2) and matrix metalloproteinase (MMP) enzymes to rationalize their anti-inflammatory and anticancer activities. nih.govscilit.com Similarly, other β-hydroxy-β-arylpropanoic acids have been docked into COX-2 to identify potential selective inhibitors. nih.gov

Docking studies of thieno[2,3-b]thiophene (B1266192) derivatives against microbial targets like dihydrofolate reductase have revealed key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, that are crucial for their inhibitory activity. mdpi.com These studies demonstrate how molecular docking could be applied to this compound to predict its potential biological targets and understand the molecular basis of its activity. The binding energy and specific interactions with active site residues would provide valuable information for its potential as a therapeutic agent.

Table 2: Example Molecular Docking Studies on Related Propanoic Acid and Thiophene Derivatives

Compound Class Protein Target(s) PDB ID(s) Key Findings Reference(s)
2-(3-benzoylphenyl) propanoic acid derivatives COX-1, COX-2, MMP-3 1EQG, 1CX2, 2JT5 Compounds dock in a similar mode to known inhibitors; binding energy and hydrophobic/hydrophilic interactions correlate with activity. nih.gov
β-Hydroxy-β-arylpropanoic acids COX-2 Not specified Identification of potential COX-2 inhibitors based on docking scores and binding modes. nih.gov

This interactive table summarizes findings from molecular docking studies on compounds structurally related to this compound, illustrating the application of this computational technique.

Theoretical Mechanistic Studies of Reactions Involving this compound

While specific theoretical mechanistic studies on reactions directly involving this compound are not extensively documented in the literature, significant insights can be drawn from computational investigations of closely related thiophene carboxylic acids. Notably, density functional theory (DFT) and Hartree-Fock (HF) theory have been employed to explore the reactivity of isomers of thiophene carboxylic acids, providing a framework for understanding how the structural and electronic features of this compound would influence its chemical behavior. nih.govresearchgate.net

A pertinent study investigated the differential reactivity of thiophene-2-carboxylic acid and its 3-methyl substituted analogue, 3-methylthiophene-2-carboxylic acid, towards nucleophiles. nih.govresearchgate.net This work highlights how computational methods can elucidate the subtle electronic and steric factors that govern reaction outcomes.

Key Findings from a DFT and Hartree-Fock Study on a Related Compound:

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In the case of 3-methylthiophene-2-carboxylic acid, the distribution of the LUMO was found to be significantly influenced by the conformation. nih.govresearchgate.net For reactions with nucleophiles, a more localized LUMO on the carboxylic acid group suggests a higher reactivity at that site. The Hartree-Fock calculations, in particular, revealed a profound difference in the delocalization of the LUMO among the conformers. nih.gov

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For one of the conformers of the related thiophene-2-carboxylic acid, an internal hydrogen bond between the carboxylic proton and the thiophene sulfur atom was proposed. nih.gov This interaction polarizes the acid function, potentially enhancing its reactivity towards nucleophiles. nih.gov A similar intramolecular interaction could be envisaged for this compound.

Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of a molecule's stability and reactivity. researchgate.net For instance, a lower HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

These theoretical findings for a closely related molecule suggest that the reactivity of this compound in various reactions will be a complex interplay of its conformational preferences and the resulting electronic structure of the carboxylic acid functional group.

Computational Thermochemistry and Spectroscopic Property Predictions

Computational methods are also invaluable for predicting the thermochemical properties and spectroscopic signatures of molecules, which can be particularly useful when experimental data is scarce.

Thermochemical Properties:

Standard ab initio molecular orbital calculations, such as the G3 and G2(MP2) levels of theory, have been successfully used to determine the gas-phase enthalpies of formation for related compounds like 2- and 3-thiophenecarboxylic acids and their methyl esters. nih.govresearchgate.net These high-accuracy methods, often used in conjunction with isodesmic and atomization reactions, can provide thermochemical data that is in excellent agreement with experimental measurements. nih.gov

For this compound, similar computational approaches could be used to predict key thermodynamic parameters.

Table 1: Predicted Thermochemical Properties of this compound (Illustrative) This table is illustrative and based on methodologies applied to similar compounds. Specific values for this compound would require dedicated calculations.

Property Predicted Value Computational Method
Gas-Phase Enthalpy of Formation (ΔfH°gas) Value (kJ/mol) G3 or G2(MP2)
Standard Enthalpy of Combustion (ΔcH°) Value (kJ/mol)
Gibbs Free Energy of Formation (ΔfG°) Value (kJ/mol) DFT (e.g., B3LYP)
Entropy (S°) Value (J/mol·K) DFT (e.g., B3LYP)

Spectroscopic Properties:

Density functional theory is a workhorse for predicting a wide range of spectroscopic properties.

Vibrational Spectroscopy (FT-IR): DFT calculations can be used to compute the vibrational frequencies of a molecule. mdpi.com These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequencies of the C=O and O-H bonds in the carboxylic acid group, as well as the vibrations of the thiophene ring, can be accurately predicted. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov These predictions are highly valuable for interpreting experimental NMR spectra and confirming the structure of the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov These calculations can provide insights into the electronic transitions occurring within the molecule, such as those involving the π-system of the thiophene ring.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on methodologies applied to similar compounds. Specific values for this compound would require dedicated calculations.

Spectroscopic Data Predicted Values Computational Method
Key FT-IR Frequencies ν(C=O), ν(O-H), ν(C-S) (cm⁻¹) DFT (e.g., B3LYP/6-311++G(d,p))
¹H NMR Chemical Shifts δ (ppm) for specific protons DFT (GIAO)
¹³C NMR Chemical Shifts δ (ppm) for specific carbons DFT (GIAO)
Electronic Transitions (λmax) Wavelength (nm) TD-DFT

Biological Activities and Pharmacological Investigations of 2 3 Methylthiophen 2 Yl Propanoic Acid Analogues Excluding Clinical Human Trials

In Vitro Biological Screening of 2-(3-Methylthiophen-2-yl)propanoic acid Derivatives

Enzyme Inhibition Assays (e.g., Urease Inhibition)

Certain thiophene-based analogues have been investigated for their ability to inhibit specific enzymes, such as urease. Urease is a metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a known target for treating infections caused by ureolytic bacteria. nih.gov A study on morpholine-thiophene hybrid thiosemicarbazones, which are structurally related to this compound, demonstrated significant urease inhibitory potential. nih.gov

Several compounds in this series were found to be more potent inhibitors than the standard inhibitor, thiourea (B124793) (IC₅₀ = 22.31 ± 0.03 µM). nih.gov For instance, compound 5c , which features a 4-methylthiophen-2-yl group, exhibited an IC₅₀ value of 4.00 ± 2.4 µM. nih.gov The most potent compound in the series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) , displayed an IC₅₀ of 3.80 ± 1.9 µM and was found to inhibit the enzyme in an uncompetitive manner. nih.gov These findings highlight the potential of thiophene-containing scaffolds as effective urease inhibitors. nih.gov

Urease Inhibitory Activity of Selected Thiophene (B33073) Analogues
CompoundStructureIC₅₀ (µM)
Thiourea (Standard)CH₄N₂S22.31 ± 0.03
Compound 5a(E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide4.94 ± 2.7
Compound 5b(E)-N-(2-morpholinoethyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazinecarbothioamide4.96 ± 3.0
Compound 5c2-(1-(4-Methylthiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide4.00 ± 2.4
Compound 5g2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide3.80 ± 1.9

Cellular Pathway Modulation Studies

In vitro studies on hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been conducted to elucidate their mechanism of action, particularly concerning their anticonvulsant effects. mdpi.comnih.gov These investigations have focused on the modulation of ion channels, which are critical cellular pathways in neuronal excitability. mdpi.comnih.gov

Receptor Binding and Signaling Investigations

Research into the mechanism of action for the anticonvulsant activity of these analogues points towards their interaction with neuronal ion channels. mdpi.comnih.gov Specifically, for the most active anticonvulsant compounds in one study, their influence on voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT), was assessed. mdpi.comnih.gov The most promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) , demonstrated a moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.comnih.gov This interaction with ion channels is considered a plausible mechanism for their observed anticonvulsant properties. mdpi.comnih.gov Further studies on related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives also suggest that the mechanism of action likely involves interaction with the neuronal voltage-sensitive sodium channel (site 2). nih.gov

Pharmacological Studies in Non-Human Animal Models

Anticonvulsant Activity Assessment

Analogues based on the 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione structure have been evaluated for their anticonvulsant activity in established mouse models of epilepsy. mdpi.com The primary screening of these compounds is often conducted using the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, a model for focal seizures. mdpi.com

In these tests, several derivatives showed significant anticonvulsant activity. mdpi.com The compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) was identified as particularly potent. mdpi.comnih.gov It exhibited ED₅₀ values that were considerably lower than those of the reference drugs, valproic acid (VPA) and ethosuximide (B1671622) (ETX), indicating a higher potency in these preclinical models. mdpi.comnih.gov For example, in the MES test, compound 4 had an ED₅₀ of 62.14 mg/kg, compared to 252.7 mg/kg for VPA. mdpi.comnih.gov Similarly, in the 6 Hz test, its ED₅₀ was 75.59 mg/kg, while the values for VPA and ETX were 130.6 mg/kg and 221.7 mg/kg, respectively. mdpi.comnih.gov A related lead compound from a different series, 33 , also showed promising antiseizure properties with an ED₅₀ (MES) of 27.4 mg/kg and an ED₅₀ (6 Hz) of 30.8 mg/kg. nih.gov

Anticonvulsant Activity of Lead Analogues in Mice
CompoundMES Test ED₅₀ (mg/kg)6 Hz Test ED₅₀ (mg/kg)
Compound 462.1475.59
Compound 3327.430.8
Valproic Acid (VPA)252.7130.6
Ethosuximide (ETX)-221.7

Antinociceptive Activity Evaluation

The potential analgesic, or antinociceptive, effects of these compounds have also been explored in mouse models of pain. mdpi.com The most active anticonvulsant compounds were further evaluated in the hot plate test and the acetic acid-induced writhing test to assess their ability to alleviate pain. mdpi.com

Additionally, studies using the formalin test, a model of tonic pain, have been conducted. nih.gov In this test, certain derivatives demonstrated a significant analgesic effect. nih.gov For example, compound 33 showed a significant effect at a dose of 45 mg/kg. nih.gov This compound was also effective in alleviating allodynia in an oxaliplatin-induced neuropathic pain model at doses of 30 and 45 mg/kg. nih.gov These results suggest that analogues of this compound possess a broad spectrum of activity, with potential applications in the management of both seizures and pain. mdpi.comnih.gov

Antinociceptive Activity of Selected Analogues in Mice
CompoundPain ModelObservation
Compound 33Formalin Test (Tonic Pain)Significant analgesic effect at 45 mg/kg. nih.gov
Compound 33Oxaliplatin-Induced Neuropathic PainEffectively alleviated allodynia at 30 and 45 mg/kg. nih.gov
Compounds 3, 4, 6, 9Hot Plate & Writhing TestsEvaluated for antinociceptive activity. mdpi.com

Studies on Inflammatory Pathways (e.g., relevance to arylpropionic acids)

Analogues of this compound belong to the arylpropionic acid class, which are well-known non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org The primary mechanism of action for these compounds is the inhibition of prostaglandin (B15479496) biosynthesis. orientjchem.org This is achieved by blocking the activity of cyclooxygenase (COX) enzymes, which are key in converting arachidonic acid into prostaglandins (B1171923), crucial mediators of inflammation. orientjchem.org

The COX enzyme exists in at least two major isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the gastric mucosa. nih.gov In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. nih.gov The anti-inflammatory effects of arylpropionic acids are largely attributed to the inhibition of COX-2. mdpi.com

Structural studies of NSAIDs bound to COX enzymes have revealed key interactions. For many carboxylic acid-containing inhibitors, a salt bridge formation with a critical arginine residue (Arg-120) in the active site is a crucial binding feature. nih.gov However, alternative binding modes have been identified where the carboxylate group interacts with other key amino acid residues, such as Tyrosine-385 and Serine-530, at the apex of the active site. nih.gov Thiophene-based anti-inflammatory drugs, such as tiaprofenic acid, are known to act via COX inhibition. researchgate.netnih.gov Therefore, it is highly probable that this compound exerts its anti-inflammatory effects through similar interactions within the COX enzyme's active channel, thereby reducing the production of pro-inflammatory prostaglandins. Some thiophene derivatives have also been investigated for their ability to inhibit lipoxygenase (LOX) enzymes, another key pathway in inflammation. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies in Thiophene-Propanoic Acid Derivatives

The biological activity of thiophene-propanoic acid derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on this class of compounds have identified several key molecular features that govern their anti-inflammatory potency. mdpi.comnih.gov

The propanoic acid moiety is a critical feature for many arylpropionic acid NSAIDs and is essential for their COX-inhibiting activity. The carboxylic acid group (-COOH) often acts as a key binding element within the active site of the enzyme. nih.govnih.gov

The thiophene ring serves as the aromatic (or heteroaromatic) core, analogous to the phenyl ring in compounds like ibuprofen (B1674241). nih.gov The sulfur atom within the thiophene ring can influence the electronic properties and spatial conformation of the molecule, potentially enhancing its interaction with biological targets. nih.gov Thiophene is often used as a bioisosteric replacement for a phenyl ring in drug design to improve metabolic stability or binding affinity. nih.gov

The table below summarizes key structural features and their general importance for the anti-inflammatory activity of thiophene-propanoic acid derivatives based on available literature.

Structural FeatureImportance in Anti-inflammatory Activity
Propanoic Acid Side Chain Typically essential for COX inhibition; the carboxylate group is a primary binding anchor.
Thiophene Ring Acts as the core aromatic scaffold; its electronic properties can influence binding affinity.
Methyl Group (at C3) Modulates lipophilicity and steric interactions within the enzyme's active site, influencing potency.
Linkage Position (at C2) The position of the propanoic acid chain on the thiophene ring is crucial for correct orientation in the target's active site.

Metabolism of this compound in Non-Human Biological Systems

The metabolism of thiophene-containing compounds has been studied in various non-human biological systems, providing a predictive framework for the biotransformation of this compound.

Biotransformation Pathways and Enzyme Systems

The primary route of metabolism for many thiophene-containing drugs involves oxidation catalyzed by the cytochrome P450 (CYP) enzyme system, predominantly in the liver. acs.orgnih.gov Two main oxidative pathways for the thiophene ring have been identified:

S-oxidation: The sulfur atom of the thiophene ring can be oxidized to form a reactive thiophene S-oxide intermediate. nih.govresearchgate.net This is a common bioactivation pathway.

Epoxidation: The double bonds of the thiophene ring can be oxidized to form a thiophene epoxide. nih.gov

These reactive intermediates are electrophilic and can be detoxified by conjugation with endogenous nucleophiles, most notably glutathione (B108866) (GSH), a process mediated by glutathione S-transferases (GSTs). researchgate.net

In addition to oxidation on the thiophene ring itself, metabolism can occur on other parts of the molecule. For arylpropionic acids, this can include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or alkyl side chains. For tiaprofenic acid, hydroxylation of the associated benzene (B151609) ring is a known metabolic pathway. acs.org

Glucuronidation: The carboxylic acid group can be directly conjugated with glucuronic acid, a major pathway for the elimination of many acidic drugs. acs.org

The specific CYP isozymes involved in the metabolism of thiophenes include CYP3A4 and CYP2C9, which are major drug-metabolizing enzymes. nih.govresearchgate.net

Identification and Characterization of Metabolites

Based on studies of analogous compounds, several potential metabolites of this compound can be predicted in non-human systems like rats.

Following oral administration of thiophene derivatives to rats, various metabolites are typically excreted in the urine. acs.orgnih.gov For this compound, the expected major metabolites would likely include:

Glucuronide Conjugate: The parent compound directly conjugated at the carboxylic acid group. This is often a major elimination product for propionic acid derivatives. acs.org

Oxidized Thiophene Metabolites: Metabolites resulting from the S-oxidation or epoxidation of the thiophene ring, likely followed by conjugation with glutathione to form mercapturic acid derivatives. acs.orgresearchgate.net

Hydroxylated Metabolites: Hydroxylation could potentially occur on the methyl group, forming a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid.

The table below outlines the probable metabolites based on established biotransformation pathways for related compounds.

Putative MetaboliteBiotransformation Pathway
This compound glucuronidePhase II: Glucuronidation
Mercapturic acid derivativePhase I: Thiophene S-oxidation/Epoxidation followed by Phase II: Glutathione conjugation
2-(3-(Hydroxymethyl)thiophen-2-yl)propanoic acidPhase I: Alkyl Hydroxylation

Bioavailability and Pharmacokinetic Studies (In Vitro and Non-Human In Vivo)

In Vitro Studies:

Metabolic Stability: The stability of a compound can be assessed in vitro using liver microsomes from various species (e.g., mouse, rat). nih.gov Such studies for thiophene derivatives have shown variable metabolic stability, with half-life values depending on the specific molecular structure and the species used. nih.gov The rate of metabolism in these systems is largely dependent on the susceptibility of the thiophene ring and its substituents to CYP-mediated oxidation. nih.govnih.gov

Non-Human In Vivo Studies:

Absorption and Bioavailability: Following oral administration in animals like rats, many arylpropionic acids are well-absorbed. Pharmacokinetic studies on other novel thiophene derivatives have demonstrated oral bioavailability. nih.govacs.org

Distribution: Once absorbed, these compounds typically bind extensively to plasma proteins, such as albumin. Their distribution into various tissues is a key factor in their pharmacological effect.

Excretion: Elimination of thiophene-containing drugs and their metabolites primarily occurs via the urine. nih.gov Studies on a thiophene propionamide (B166681) derivative in rats showed that catabolites, such as 2-thiophene carboxylic acid, were detectable in plasma with a time to maximum concentration (tmax) of around 2 hours. nih.gov

The pharmacokinetic profile of a drug is a critical determinant of its therapeutic efficacy. The table below summarizes the key pharmacokinetic parameters and the typical findings for related thiophene-based compounds in non-human studies.

Pharmacokinetic ParameterGeneral Findings for Thiophene Derivatives in Non-Human Studies
Metabolic Stability (in vitro) Varies from low to high depending on structure; primarily metabolized by liver enzymes. nih.gov
Oral Bioavailability (in vivo) Generally observed, but can be limited by first-pass metabolism. nih.govacs.org
Plasma Protein Binding Expected to be high, similar to other arylpropionic acids.
Half-life (t½) Can range from short to long, influencing dosing frequency. nih.govnih.gov
Primary Route of Excretion Renal (urine), after hepatic metabolism. nih.gov

Medicinal Chemistry Applications of 2 3 Methylthiophen 2 Yl Propanoic Acid Derivatives

Design and Synthesis of Thiophene-Based Therapeutic Agents

The synthesis of thiophene (B33073) derivatives is a well-established area of organic chemistry, with numerous methods available to construct and functionalize the thiophene ring. nih.gov These methods provide a robust platform for the generation of diverse libraries of compounds for biological screening. The versatility of the thiophene scaffold allows for its incorporation into a wide range of therapeutic agents.

Development of Anti-inflammatory Agents (e.g., Tiaprofenic acid analogues)

The 2-arylpropanoic acid motif is a hallmark of the "profen" class of NSAIDs. A prominent example of a thiophene-containing profen is Tiaprofenic acid, which is chemically (RS)-2-(5-benzoyl-2-thienyl)propanoic acid. wikipedia.org This drug exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923). nih.gov The clinical efficacy of tiaprofenic acid in treating conditions like rheumatoid arthritis and osteoarthritis underscores the potential of the thiophene-2-propanoic acid scaffold in the development of anti-inflammatory agents. nih.govnih.gov

The design of analogues of 2-(3-methylthiophen-2-yl)propanoic acid as anti-inflammatory agents would logically draw inspiration from the structure-activity relationships (SAR) of tiaprofenic acid and other profens. Key structural modifications could include:

Substitution on the thiophene ring: Introducing various substituents at the 4- and 5-positions of the thiophene ring can modulate the electronic and steric properties of the molecule, influencing its interaction with the COX active site.

Variation of the propanoic acid side chain: Alterations to the α-methyl group of the propanoic acid can impact potency and stereoselectivity.

Introduction of different aryl or acyl groups: Replacing the benzoyl group of tiaprofenic acid with other aromatic or heteroaromatic moieties can lead to improved activity or a better side-effect profile.

Quantitative structure-activity relationship (QSAR) studies on thiophene analogs have highlighted the importance of electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating anti-inflammatory activity. nih.gov These computational approaches can guide the rational design of novel and more potent anti-inflammatory molecules based on the this compound scaffold.

Table 1: Examples of Thiophene-Based Anti-inflammatory Compounds and their Mechanisms

CompoundStructurePrimary Mechanism of ActionReference(s)
Tiaprofenic acid 2-(5-Benzoylthiophen-2-yl)propanoic acidInhibition of COX enzymes wikipedia.orgnih.gov
Tinoridine Ethyl 2-(diethylamino)ethyl 2-thienyl(dithienyl)acetateInhibition of COX enzymes, radical scavenging nih.gov
Tenidap 3-((2-chlorophenyl)carbamoyl)-5-methyl-2-thiophenecarboxylic acidInhibition of COX and 5-lipoxygenase (5-LOX) nih.gov

Exploration of Antiepileptic Candidates

The central nervous system (CNS) is a significant target for thiophene-containing compounds, due in part to the lipophilicity of the thiophene ring which can facilitate crossing the blood-brain barrier. nih.gov An important example is the antiepileptic drug Tiagabine, which contains a bis(3-methylthiophen-2-yl)methane fragment and functions as a selective GABA reuptake inhibitor. nih.gov

Recent research into hybrid compounds incorporating a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core, a pharmacophore present in the anti-absence seizure drug ethosuximide (B1671622), has yielded promising results. A study on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione demonstrated significant anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov

The most promising compound from this study, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride , exhibited a potent and broad spectrum of anticonvulsant activity. In vitro studies suggested a mechanism of action involving moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

These findings suggest that the 2-(3-methylthiophen-2-yl) moiety is a valuable pharmacophoric fragment for the design of novel anticonvulsant agents. Further exploration of derivatives of this compound, potentially through the formation of amides or other bioisosteric replacements of the carboxylic acid, could lead to the discovery of new antiepileptic candidates with unique mechanisms of action.

Table 2: Anticonvulsant Activity of a Lead 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivative

CompoundMES Test (ED₅₀ mg/kg)6 Hz Test (ED₅₀ mg/kg)Proposed Mechanism of ActionReference
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride 62.1475.59Inhibition of voltage-gated sodium and calcium channels nih.gov

Investigations into Antimicrobial Potential of Thiophene-Carboxylic Acid Derivatives

Thiophene-carboxylic acid derivatives have been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against a range of bacterial and fungal pathogens. researchgate.netfrontiersin.orgnih.govfarmaciajournal.com The antimicrobial efficacy is often dependent on the nature and position of substituents on the thiophene ring and the derivatization of the carboxylic acid group.

For instance, the synthesis of thioureide derivatives from 2-thiophenecarboxylic acid has yielded compounds with notable antimicrobial activity. farmaciajournal.com One study reported that N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea showed significant activity, with the electron-withdrawing nature of the chlorine atoms thought to contribute to its efficacy. farmaciajournal.com Other research has explored a variety of thiophene-based compounds, including those with amide and other heterocyclic moieties, which have demonstrated promising activity against drug-resistant Gram-negative bacteria. frontiersin.orgnih.gov

The structure-activity relationship of these compounds is complex, with factors such as lipophilicity, electronic effects, and the potential for hydrogen bonding all playing a role in their antimicrobial action. The this compound scaffold presents a starting point for the design of new antimicrobial agents, where derivatization of the carboxylic acid to amides, esters, or other functional groups could lead to compounds with enhanced potency and a broader spectrum of activity.

Table 3: Antimicrobial Activity of Selected Thiophene Derivatives

Compound ClassTarget OrganismsRange of MICsReference(s)
2-Thiophene carboxylic acid thioureides Gram-positive and Gram-negative bacteria, Fungi7.8 - 500 µg/mL farmaciajournal.com
Substituted thiophene derivatives Drug-resistant Acinetobacter baumannii and Escherichia coli4 - >64 mg/L frontiersin.orgnih.gov

Other Emerging Therapeutic Targets and Modalities

The versatility of the thiophene scaffold allows for its application in a wide array of therapeutic areas beyond those already discussed. Emerging research has identified novel molecular targets for thiophene derivatives, highlighting the ongoing potential of this heterocyclic system in drug discovery.

One such target is the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase that is highly expressed in certain types of acute myeloid leukemia (AML). A new class of FTO inhibitors based on 3-arylaminothiophenic-2-carboxylic acid derivatives has been developed, showing potent antileukemia activities in both in vitro and in vivo models.

Another area of interest is the development of thiophene derivatives as kinase inhibitors for the treatment of cancer. Thiophene carboxamide scaffolds have been explored as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com Additionally, thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from thiophene precursors, have shown promise as inhibitors of various tyrosine kinases. mdpi.com

Furthermore, thiophene-based compounds have been investigated as entry inhibitors for viruses such as the Ebola virus, demonstrating the broad applicability of this scaffold in targeting infectious diseases. acs.org

Prodrug Strategies and Drug Delivery Systems for this compound

The carboxylic acid moiety of this compound, while often crucial for therapeutic activity, can also present challenges in terms of drug delivery and can contribute to side effects such as gastrointestinal irritation. openmedicinalchemistryjournal.com Prodrug strategies are a well-established approach to transiently mask the carboxylic acid group, thereby improving properties such as membrane permeability, solubility, and taste, or to achieve targeted drug delivery. openmedicinalchemistryjournal.com

Common prodrug approaches for carboxylic acids involve the formation of esters or amides. These derivatives are designed to be stable at physiological pH but are cleaved in vivo by esterases or other enzymes to release the active parent drug. For instance, ester prodrugs of NSAIDs have been shown to reduce gastric toxicity. openmedicinalchemistryjournal.com

In the context of this compound, esterification of the carboxylic acid with various alcohols could enhance its lipophilicity and facilitate its absorption. Similarly, the formation of amide prodrugs with amino acids or other promoieties could be explored to improve its pharmacokinetic profile.

Beyond prodrugs, advanced drug delivery systems can be employed to enhance the therapeutic efficacy of thiophene derivatives. For example, encapsulating a thiophene-based anticancer agent in folate receptor-targeting nanoparticles has been shown to improve its water solubility and selectivity for cancer cells.

Lead Optimization and Scaffold Derivatization in Drug Discovery

Lead optimization is a critical phase in the drug discovery process, where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a versatile platform for such optimization efforts.

Key strategies for the lead optimization of this scaffold could include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule—the thiophene ring, the propanoic acid side chain, and any additional substituents—and assessment of the impact on biological activity. QSAR studies can be employed to quantify these relationships and guide further design. nih.gov

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazole) or non-acidic groups that can mimic its interactions can lead to compounds with improved properties. Similarly, the thiophene ring itself can be considered a bioisostere of a phenyl ring.

Scaffold Hopping: This strategy involves replacing the central thiophene-propanoic acid core with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved drug-like properties.

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target protein can be identified and then grown or linked together to generate a potent lead compound. The this compound scaffold could be deconstructed into its constituent fragments for such an approach.

The derivatization of the thiophene scaffold is a powerful tool for exploring chemical space and fine-tuning the properties of a drug candidate. The wealth of synthetic methodologies available for thiophene chemistry allows for the introduction of a wide variety of functional groups, enabling a comprehensive exploration of the SAR and the optimization of a lead compound towards a clinical candidate. researchgate.net

Advanced Applications of 2 3 Methylthiophen 2 Yl Propanoic Acid in Materials Science

Incorporation of Thiophene-Propanoic Acid Moieties into Functional Materials

There is no specific research detailing the incorporation of 2-(3-Methylthiophen-2-yl)propanoic acid into functional materials. In principle, the carboxylic acid group of this molecule could be used as a reactive handle to chemically bond it to other molecules or surfaces. The thiophene (B33073) ring, a common building block in materials science, could impart desirable electronic or optical properties to the resulting material.

Role in Polymer Chemistry and Conducting Polymers

Specific studies on the use of this compound in polymer chemistry or as a monomer for conducting polymers are not found in the reviewed literature. Generally, thiophene derivatives can be polymerized to form polythiophenes, which are a well-known class of conducting polymers. ibm.comcmu.eduibm.comwikipedia.orgosti.gov The propanoic acid group could potentially be modified to create a polymerizable monomer. The properties of such a polymer would depend on the polymerization method and the resulting molecular weight and regioregularity. cmu.edu

Hypothetical Polymerization Pathway and Potential Properties

Polymerization MethodPotential Monomer DerivativeExpected Polymer Properties
Oxidative PolymerizationThis compoundPotentially low molecular weight, limited conductivity due to the propanoic acid group interfering with polymerization.
Grignard Metathesis (GRIM)Ester or other protected derivative of this compoundCould lead to a more defined polymer structure, with properties dependent on the nature of the side chain.

Contributions to Organic Electronics and Optoelectronic Materials

There is no available research on the specific contributions of this compound to organic electronics or optoelectronic materials. Thiophene-containing molecules are widely used in these fields due to their electron-rich nature, which facilitates charge transport. mdpi.comwikipedia.org The specific electronic and optical properties of materials incorporating this compound would need to be experimentally determined.

Nanomaterial Fabrication and Surface Functionalization with this compound

No literature was found describing the use of this compound for nanomaterial fabrication or surface functionalization. Carboxylic acids are commonly used as ligands to stabilize nanoparticles or to functionalize their surfaces, providing a means to anchor other molecules or improve dispersibility in various solvents. mdpi.comcd-bioparticles.netnih.govmdpi.comnih.gov The thiophene moiety could potentially introduce specific electronic functionalities to the nanoparticle surface.

Potential Surface Functionalization Applications

Nanomaterial TypePotential Binding MechanismPossible Functional Outcome
Metal Oxides (e.g., TiO₂, ZnO)Coordination of the carboxylic acid to metal sites on the surface.Altered surface energy, potential for charge transfer between the nanoparticle and the thiophene ring.
Gold NanoparticlesThe sulfur atom of the thiophene ring could potentially interact with the gold surface, although this is less common than thiol-gold binding. The carboxylic acid could also be used for attachment via a linker.Modified plasmonic properties, introduction of a functional handle for further bioconjugation.

Environmental Research and Implications of 2 3 Methylthiophen 2 Yl Propanoic Acid

Environmental Fate and Degradation Pathways of Propanoic Acid Derivatives

The environmental persistence and degradation of a chemical are influenced by its structure, water solubility, and susceptibility to biotic and abiotic degradation processes. For 2-(3-Methylthiophen-2-yl)propanoic acid, both the propanoic acid side chain and the substituted thiophene (B33073) ring will dictate its environmental behavior.

Propanoic acid and its derivatives are generally considered to be readily biodegradable in the environment. wikipedia.org Propionic acid is a naturally occurring carboxylic acid and is a common intermediate in the metabolic pathways of many microorganisms. wikipedia.org Its degradation in anaerobic environments, such as in biogas plants, is a well-understood process requiring a complex microbial community. wikipedia.org The propanoic acid moiety of the target compound is therefore expected to be susceptible to microbial attack.

The thiophene ring, a sulfur-containing heterocycle, is also known to be biodegradable, although the rate and pathway of degradation can be influenced by the nature and position of substituents. Thiophene and its derivatives have been found at sites contaminated with benzene (B151609) and other aromatic hydrocarbons and have been shown to be susceptible to cometabolic degradation. dtu.dk

Table 1: Predicted Environmental Fate Parameters for this compound based on Analogous Compounds

ParameterPredicted OutcomeRationale
Biodegradation Readily biodegradableThe propanoic acid side chain is highly susceptible to microbial degradation. Thiophene derivatives are also known to be biodegradable.
Bioaccumulation Low potentialThe carboxylic acid group increases water solubility and reduces the likelihood of partitioning into fatty tissues.
Mobility in Soil Moderate to HighThe water solubility imparted by the carboxylic acid group suggests potential for leaching in soil.

Microbial Degradation and Bioremediation Potential

The microbial degradation of thiophene and its derivatives has been the subject of several research studies. Bacteria capable of utilizing thiophene compounds as a source of carbon and energy have been isolated from various environments, including oil-contaminated sites and activated sludge. nih.govnih.gov

For instance, a bacterium of the genus Vibrio, isolated from oil-contaminated estuarine mud, was found to be capable of degrading thiophene-2-carboxylate, thiophene-2-acetate, and other thiophene derivatives. nih.gov This bacterium could also utilize the heteroatoms, releasing sulfate (B86663) and ammonia (B1221849) into the medium. nih.gov Similarly, strains of Rhodococcus isolated from activated sludge have demonstrated the ability to grow on thiophene-2-carboxylic acid and 5-methyl-thiophene-2-carboxylic acid as sole carbon and energy sources, degrading them quantitatively to sulfate, carbon dioxide, and biomass. nih.gov

Anaerobic degradation of thiophenic compounds has also been observed in mixed microbial communities from oilfields, with the concomitant formation of sulfide. wur.nl The degradation of propanoic acid itself is a key step in anaerobic digestion processes, carried out by syntrophic bacteria. researchgate.net

Given that microorganisms capable of degrading both thiophene carboxylic acids and propanoic acid are present in the environment, it is highly probable that this compound is susceptible to microbial degradation. This suggests a good potential for natural attenuation in contaminated environments and for the development of bioremediation strategies.

Table 2: Microorganisms Capable of Degrading Thiophene Derivatives

MicroorganismSubstrate(s) DegradedEnvironmentReference
Vibrio sp. YC1Thiophene-2-carboxylate, Thiophene-2-acetateOil-contaminated estuarine mud nih.gov
Rhodococcus sp. TTD-1Thiophene-2-carboxylic acid, 5-Methyl-thiophene-2-carboxylic acidActivated sludge nih.gov
Mixed microbial communitiesThiophene, Benzothiophene, DibenzothiopheneOilfields (Anaerobic) wur.nl

Ecotoxicity Studies on Aquatic and Terrestrial Organisms (Non-Human)

Direct ecotoxicity data for this compound are not available. Therefore, an assessment of its potential ecotoxicity must be inferred from data on related compounds.

Propionic acid itself has a moderate to low acute toxicity to aquatic organisms, with its effects often being related to changes in pH. oecd.org However, the toxicity of propanoic acid derivatives can vary significantly depending on the other functional groups present in the molecule. For example, some nonsteroidal anti-inflammatory drugs (NSAIDs) that are propionic acid derivatives have been shown to cause gastrointestinal toxicity in various animal species. nih.gov

For thiophene derivatives, the toxicity can also vary. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements for the closely related compound 2-(Thiophen-3-yl)propanoic acid, indicating that it is harmful if swallowed, in contact with skin, or inhaled, and that it causes serious eye damage. nih.gov This suggests that this compound may also exhibit some level of toxicity.

A study on the cometabolic degradation of thiophene identified several metabolites that were more toxic to the freshwater alga Selenastrum capricornutum and the marine bacterium Vibrio fischeri than the parent thiophene compound. dtu.dk This highlights the importance of understanding the degradation pathways, as intermediate metabolites may sometimes be more toxic than the original compound.

Table 3: GHS Hazard Classifications for a Structurally Similar Compound: 2-(Thiophen-3-yl)propanoic acid

Hazard StatementClassification
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H318Causes serious eye damage
H332Harmful if inhaled
H335May cause respiratory irritation
Source: PubChem CID 13134867 nih.gov

Analytical Method Development for Detection and Quantification of 2 3 Methylthiophen 2 Yl Propanoic Acid

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are the cornerstone for the separation and quantitative analysis of 2-(3-Methylthiophen-2-yl)propanoic acid from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions, each with its own set of advantages and considerations.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method development would involve the optimization of several key parameters to achieve the desired separation and sensitivity.

A reversed-phase HPLC (RP-HPLC) method is often the first choice for a compound of this nature. The separation is typically achieved on a C18 column. researchgate.net The mobile phase composition is a critical factor, usually consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The pH of the aqueous phase is adjusted to be well below the pKa of the carboxylic acid group (typically around 4-5) to ensure it is in its protonated, less polar form, which enhances retention on the nonpolar stationary phase. core.ac.uk

UV detection is a common and straightforward approach for quantifying thiophene (B33073) derivatives, as the thiophene ring exhibits UV absorbance. ysu.edu The selection of the detection wavelength is optimized to maximize sensitivity and minimize interference from other components in the sample matrix.

An example of a potential HPLC method is detailed in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature 30 °C

This is a hypothetical HPLC method based on common practices for similar compounds.

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization is generally required to increase its volatility and improve its chromatographic behavior. nih.govnih.gov Esterification is a common derivatization strategy, for instance, by reaction with methanol in the presence of an acid catalyst to form the corresponding methyl ester.

The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, often with a nonpolar or medium-polarity stationary phase. Flame ionization detection (FID) can be used for quantification, offering good sensitivity for organic compounds.

For more definitive identification and quantification, especially in complex matrices, coupling GC with mass spectrometry (GC-MS) is the preferred method. nih.govresearchgate.net GC-MS provides not only retention time data but also mass spectra, which act as a chemical fingerprint for the analyte. The mass spectrum of the derivatized this compound would show a characteristic molecular ion peak and fragmentation pattern that can be used for its unambiguous identification.

A potential GC-MS method is outlined below.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-400 m/z

This is a hypothetical GC-MS method based on common practices for similar compounds.

Spectroscopic Detection and Quantification Techniques

While chromatography is primarily used for separation, spectroscopic techniques are employed as detectors for quantification. For this compound, UV-Visible spectroscopy is a key detection method in HPLC. The thiophene moiety provides a chromophore that absorbs UV light, allowing for sensitive detection.

In the context of GC-MS, mass spectrometry is the detection technique. The fragmentation pattern of the analyte's molecular ion in the mass spectrometer provides structural information and allows for selective and sensitive quantification using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation of this compound and can be used for quantitative purposes (qNMR), although it is less sensitive than chromatographic methods.

Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices such as biological fluids, environmental samples, or industrial process streams requires an effective sample preparation step to remove interferences and enrich the analyte. mdpi.comnih.gov

For aqueous samples, liquid-liquid extraction (LLE) is a common technique. The sample is acidified to protonate the carboxylic acid, making it more soluble in a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether. After extraction, the organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for analysis.

Solid-phase extraction (SPE) offers a more controlled and often more efficient alternative to LLE. researchgate.net For an acidic compound, an anion-exchange SPE sorbent can be used. At a neutral or slightly basic pH, the deprotonated carboxylic acid will be retained on the sorbent. After washing the sorbent to remove interferences, the analyte is eluted with an acidic solvent.

Method Validation for Accuracy, Precision, and Sensitivity

A developed analytical method must be validated to ensure its reliability for the intended application. core.ac.ukysu.edu Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

Accuracy: The closeness of the measured value to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Sensitivity: This is determined by the Limit of Detection (LOD), the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, and the Limit of Quantification (LOQ), the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

An example of validation parameters for a hypothetical HPLC method is presented below.

ParameterResult
Linearity (r²) > 0.999
Accuracy (Recovery) 98-102%
Precision (RSD) < 2%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

These are hypothetical validation results.

Advances in High-Throughput Analytical Screening Methods

In fields like drug discovery and metabolomics, there is a need to analyze a large number of samples quickly and efficiently. High-throughput screening (HTS) methods are developed to meet this demand. oup.comnih.govnih.gov For a small molecule like this compound, HTS can be achieved by miniaturizing the analytical process and utilizing rapid analysis techniques.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) is a key technology for HTS. By using columns with smaller particle sizes, UHPLC can achieve much faster separations than conventional HPLC without sacrificing resolution. chromatographyonline.com When coupled with a fast-scanning mass spectrometer, this allows for the analysis of hundreds of samples per day.

The development of HTS assays often involves automated sample preparation using robotic liquid handlers. This reduces manual labor and improves the consistency and reproducibility of the results. The large datasets generated by HTS are then processed using specialized software for rapid data analysis and interpretation.

Future Directions and Emerging Research Perspectives for 2 3 Methylthiophen 2 Yl Propanoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design

The future of designing novel analogs of 2-(3-Methylthiophen-2-yl)propanoic acid is intrinsically linked to the integration of artificial intelligence (AI) and machine learning (ML). nih.govmit.edu These computational tools are revolutionizing medicinal chemistry by enabling the rapid exploration of vast chemical spaces and the prediction of molecular properties with increasing accuracy. nih.govarxiv.org

For thiophene-based scaffolds, AI can be employed in several key areas:

De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of thiophene (B33073) derivatives to propose novel molecular structures with desired physicochemical and pharmacological properties. nih.gov These models can learn the underlying chemical patterns of active compounds and generate new candidates that are synthetically accessible.

Property Prediction: Machine learning models, particularly deep neural networks (DNNs), can predict various properties for virtual compounds, including bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Synthesis Planning: AI-driven retrosynthesis tools can predict viable synthetic routes for novel, complex thiophene derivatives. digitellinc.com This addresses a significant bottleneck in drug discovery by helping chemists devise efficient and cost-effective synthesis strategies for compounds designed computationally. mit.edudigitellinc.com

The application of these AI/ML techniques can significantly accelerate the design-synthesize-test cycle for developing new therapeutic agents based on the this compound scaffold.

Interactive Data Table: AI/ML Applications in Thiophene Analog Design

Exploration of Novel Bioactive Properties beyond Current Scope

While the structural similarity of this compound to known anti-inflammatory drugs suggests a primary therapeutic target area, the thiophene scaffold is a "privileged structure" known for a wide spectrum of biological activities. nih.govnih.gov Future research should therefore extend beyond inflammation to explore other potential therapeutic applications.

Thiophene derivatives have demonstrated a remarkable range of pharmacological properties, including:

Anticancer Activity: Numerous thiophene-containing compounds have been investigated as potential anticancer agents, targeting various mechanisms such as kinase inhibition and apoptosis modulation. mdpi.comnih.gov

Antimicrobial and Antifungal Properties: The thiophene nucleus is a core component of several antimicrobial and antifungal drugs, indicating its potential for developing new treatments against infectious diseases. encyclopedia.pubucla.edu

Antioxidant Activity: Certain thiophene derivatives, like the drug Tinoridine, exhibit potent antioxidant and radical scavenging activity, which can be beneficial in conditions associated with oxidative stress. nih.govencyclopedia.pubnih.gov

Other CNS and Metabolic Activities: Marketed drugs containing a thiophene moiety are used as antipsychotics, antianxiety agents, and antithrombotic agents, highlighting the scaffold's versatility in interacting with diverse biological targets. mdpi.com

A systematic screening of this compound and a library of its rationally designed analogs against a diverse panel of biological targets could uncover novel and unexpected therapeutic uses.

Interactive Data Table: Known Bioactivities of Thiophene Scaffolds

Synergistic Approaches in Computational and Experimental Chemistry

The most effective path forward in exploring the potential of this compound involves a strong synergy between computational and experimental chemistry. acs.org This integrated approach allows for a more rational, hypothesis-driven research process, maximizing efficiency and the probability of success. jddhs.com

The workflow of such a synergistic approach would typically involve:

In Silico Design and Screening: Computational chemists use methods like molecular docking and pharmacophore mapping to design virtual libraries of analogs and predict their binding affinity to specific targets (e.g., COX-2). nih.govmdpi.com

Prioritization and Synthesis: Based on the computational predictions, a smaller, more focused set of high-priority compounds is selected for chemical synthesis.

In Vitro Experimental Validation: The synthesized compounds are then tested in biochemical and cellular assays to measure their actual biological activity.

Iterative Refinement: The experimental results are fed back into the computational models to refine them, improving their predictive power. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. jddhs.com

This combination of "bits and atoms" ensures that experimental resources are directed toward the most promising molecules, accelerating the discovery process. acs.org

Interdisciplinary Research Opportunities for Thiophene-Propanoic Acid Scaffolds

The full potential of the thiophene-propanoic acid scaffold can be unlocked through interdisciplinary research that extends beyond traditional medicinal chemistry. Collaborations with experts in various fields can open up novel applications and provide deeper insights into the compound's mechanism of action.

Potential interdisciplinary opportunities include:

Chemical Biology: Collaborations with chemical biologists can help in designing specific chemical probes based on the this compound structure. These probes can be used to identify and validate novel biological targets, elucidating the compound's mechanism of action in complex biological systems.

Materials Science: Thiophene-based molecules are extensively used in the development of organic electronics due to their favorable electronic properties. mdpi.com Research at the interface of medicinal chemistry and materials science could explore the potential of these compounds in areas like biosensors or drug delivery systems.

Pharmacology and Systems Biology: Integrating advanced pharmacological studies with systems biology approaches can provide a holistic understanding of how these compounds affect cellular networks and pathways. This can help predict potential synergistic drug combinations or identify biomarkers for patient stratification. plos.orgoup.com

By fostering these interdisciplinary collaborations, researchers can explore a much broader range of applications and scientific questions related to the thiophene-propanoic acid scaffold, ensuring its potential is fully investigated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.